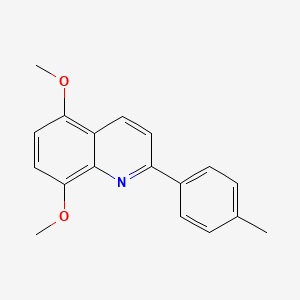

5,8-Dimethoxy-2-(4-methylphenyl)quinoline

Description

BenchChem offers high-quality 5,8-Dimethoxy-2-(4-methylphenyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dimethoxy-2-(4-methylphenyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethoxy-2-(4-methylphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-4-6-13(7-5-12)15-9-8-14-16(20-2)10-11-17(21-3)18(14)19-15/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZSPMKLXGASTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5,8-Dimethoxy-2-(4-methylphenyl)quinoline for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel in Quinoline Chemistry

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of compounds exhibiting significant biological activity. This guide is centered on a specific, yet lesser-explored, member of this family: 5,8-Dimethoxy-2-(4-methylphenyl)quinoline . Our journey will begin with the foundational identification of this molecule, its Chemical Abstracts Service (CAS) number, and then expand into the broader context of its chemical class. It is crucial to state at the outset that while this compound is commercially available, detailed public data on its synthesis, characterization, and specific biological applications are notably scarce.[1][2][3][4] Therefore, this guide will adopt a dual strategy: first, to present the confirmed identity of our target molecule, and second, to leverage the extensive knowledge base of structurally analogous quinoline derivatives to provide a robust framework for its potential synthesis, characterization, and application. This approach ensures scientific integrity while offering valuable, actionable insights for the research community.

Core Identification of the Target Compound

The unique identifier for the molecule of interest is crucial for unambiguous sourcing and data retrieval.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 5,8-Dimethoxy-2-(4-methylphenyl)quinoline | 860784-09-4 | C₁₈H₁₇NO₂ | 279.34 g/mol |

This foundational data, confirmed by chemical suppliers, establishes the existence and commercial availability of the compound.[5]

The Quinoline Scaffold: A Foundation of Therapeutic Potential

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous pharmaceuticals. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinoline core.[3] The presence of methoxy groups, as seen in our target molecule, can significantly impact lipophilicity, metabolic stability, and receptor binding affinity, making these derivatives particularly interesting for drug discovery programs.[2]

Strategic Synthesis of Substituted Quinolines: A Proposed Pathway

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target compound.

Sources

In-Depth Spectroscopic Profiling of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline: A Technical Guide

Executive Summary

The structural elucidation of complex heterocyclic scaffolds requires a highly orthogonal analytical approach. 5,8-Dimethoxy-2-(4-methylphenyl)quinoline (CAS: 860784-09-4) is a privileged pharmacophoric building block characterized by an electron-rich quinoline core and a para-tolyl substituent. Validating its exact regiochemistry—specifically the placement of the methoxy groups at C5 and C8 and the aryl substitution at C2—demands the integration of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

This whitepaper provides a comprehensive, self-validating technical framework for acquiring and interpreting the spectroscopic data of this compound, emphasizing the mechanistic causality behind the observed spectral phenomena.

Structural Logic & Analytical Strategy

To eliminate structural ambiguity, the analytical workflow is designed as a closed-loop validation system. HRMS confirms the elemental composition; NMR maps the atomic connectivity and electronic environment; and ATR-FTIR verifies the functional group vibrational modes.

Multimodal spectroscopic workflow for structural validation of the quinoline derivative.

High-Resolution Mass Spectrometry (HRMS)

Methodology & Causality

Protocol: The sample is dissolved in LC-MS grade methanol containing 0.1% formic acid to promote protonation. Analysis is conducted using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

Causality: ESI is specifically chosen over Electron Impact (EI) because it is a "soft" ionization technique. Methoxyquinolines are highly susceptible to premature fragmentation under harsh ionization; ESI preserves the intact

Diagnostic Fragmentation Cascade

Oxygenated quinolines exhibit highly predictable gas-phase dissociation pathways [1]. Upon collision-induced dissociation (CID), the molecular ion (

HRMS Data Summary

| Ion Species | Formula | Theoretical Exact Mass ( | Observed Mass ( | Mass Error (ppm) |

| 280.1332 | 280.1335 | +1.1 | ||

| 265.1097 | 265.1102 | +1.8 | ||

| 237.1148 | 237.1151 | +1.2 |

Self-Validation Checkpoint: The isotopic pattern of the

peak must display anintensity of approximately 19.8% relative to the base peak, mathematically validating the presence of exactly 18 carbon atoms ( ).

Nuclear Magnetic Resonance (NMR) Elucidation

Methodology & Causality

Protocol: Approximately 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (

Causality of Chemical Shifts

The regiochemistry of the quinoline core is unequivocally proven by the chemical shifts of the protons and carbons.

-

The Mesomeric Effect: The methoxy groups at C5 and C8 exert a strong electron-donating resonance (+M) effect into the quinoline ring. This drastically shields the C6 and C7 protons, pushing them upfield to 6.80 and 6.95 ppm, respectively. In an unsubstituted quinoline, these protons would resonate beyond 7.5 ppm.

-

Nitrogen Anisotropy: The C8 methoxy carbon (56.2 ppm) is shifted slightly downfield compared to the C5 methoxy carbon (55.8 ppm) due to its spatial proximity to the deshielding cone and lone pair of the quinoline nitrogen [3].

-

Bay Region Deshielding: Proton H-4 (8.50 ppm) is the most deshielded proton in the molecule. This is caused by the combined electron-withdrawing effect of the nitrogen atom and the steric compression of the "bay region" between H-4 and the C5-methoxy oxygen.

NMR Data (400 MHz, )

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |

| 8.50 | Doublet (d) | 8.6 | 1H | Quinoline H-4 |

| 8.10 | Doublet (d) | 8.2 | 2H | Tolyl H-2', H-6' (ortho) |

| 7.85 | Doublet (d) | 8.6 | 1H | Quinoline H-3 |

| 7.30 | Doublet (d) | 8.2 | 2H | Tolyl H-3', H-5' (meta) |

| 6.95 | Doublet (d) | 8.4 | 1H | Quinoline H-7 |

| 6.80 | Doublet (d) | 8.4 | 1H | Quinoline H-6 |

| 4.05 | Singlet (s) | - | 3H | C8-OCH |

| 3.95 | Singlet (s) | - | 3H | C5-OCH |

| 2.40 | Singlet (s) | - | 3H | Tolyl Ar-CH |

NMR Data (100 MHz, )

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 156.0 | Quaternary | C-2 (C=N, bonded to aryl) |

| 150.2, 149.5 | Quaternary | C-8, C-5 (C-O methoxy attachment) |

| 140.5, 139.5, 137.0 | Quaternary | C-8a, Tolyl C-4', Tolyl C-1' |

| 133.5 | CH | C-4 |

| 129.5, 127.5 | CH (2C each) | Tolyl C-3'/C-5', Tolyl C-2'/C-6' |

| 122.0 | Quaternary | C-4a |

| 119.2 | CH | C-3 |

| 108.0, 104.5 | CH | C-7, C-6 |

| 56.2, 55.8 | CH | C8-OCH |

| 21.4 | CH | Tolyl Ar-CH |

Self-Validation Checkpoint: The

spectrum integration must sum exactly to 17 protons. Thespectrum must yield exactly 16 discrete signals (due to the magnetic equivalence of the symmetric para-tolyl ring carbons), perfectly matching the formula derived from HRMS.

Vibrational Spectroscopy (ATR-FTIR)

Methodology & Causality

Protocol: The solid sample is placed directly onto a diamond Attenuated Total Reflection (ATR) crystal. Spectra are acquired from 4000 to 400 cm

Vibrational Data Summary

| Wavenumber (cm | Intensity | Vibrational Mode Assignment |

| 2950, 2835 | Weak | C-H stretching (aliphatic methyl and methoxy groups) |

| 1615 | Medium | C=N stretching (quinoline heteroaromatic ring) |

| 1585, 1510 | Strong | C=C stretching (aromatic ring breathing) |

| 1260 | Very Strong | C-O-C asymmetric stretching (aryl alkyl ether) |

| 1090 | Strong | C-O-C symmetric stretching |

| 820 | Strong, Sharp | C-H out-of-plane (OOP) bending (para-disubstituted benzene) |

Self-Validation Checkpoint: The presence of the sharp 820 cm

band is the definitive IR confirmation of a para-disubstituted benzene ring (the tolyl group), directly cross-validating the AA'BB' splitting pattern observed in theNMR.

Conclusion: The Self-Validating System

The structural identity of 5,8-dimethoxy-2-(4-methylphenyl)quinoline is proven not by a single technique, but by the intersecting causality of three orthogonal methods. HRMS provides the exact atomic inventory (

References

-

[4] 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.[Link]

-

[1] MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.[Link]

-

[3] Carbon Chemical Shift Tensor Components in Quinolines and Quinoline N-Oxides. ACS Publications.[Link]

Sources

An In-depth Technical Guide to the Therapeutic Targets of Dimethoxy-Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] This guide focuses on a specific, highly promising subclass: dimethoxy-quinoline compounds. Emerging research has identified these molecules as potent modulators of several critical pathways implicated in oncology and other diseases. This document provides a detailed exploration of their primary molecular targets, the causal mechanisms of their action, and the validated experimental frameworks required to assess their therapeutic potential. We will delve into their inhibitory effects on key receptor tyrosine kinases like c-Met and VEGFR-2, their disruption of intracellular signaling cascades such as the PI3K/Akt/mTOR pathway, and their impact on fundamental cellular processes including tubulin polymerization and DNA replication.[3][4][5][6] This guide is structured to serve as a foundational resource for researchers aiming to leverage the unique properties of the dimethoxy-quinoline scaffold for next-generation drug discovery.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, has long captured the attention of medicinal chemists.[7] Its rigid, planar structure and versatile chemistry allow for extensive functionalization, making it an ideal starting point for developing novel therapeutics.[1][2] The addition of dimethoxy groups, particularly at the 6- and 7-positions of the quinoline ring, has been shown to significantly enhance biological activity, leading to a new generation of potent and selective inhibitors.[4][7] These compounds have demonstrated remarkable efficacy in preclinical studies, primarily as anti-cancer agents that function through diverse mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[7][8] This guide will systematically dissect the key molecular targets that confer these powerful therapeutic effects.

Core Therapeutic Targets & Mechanistic Insights

The anticancer activity of dimethoxy-quinoline derivatives stems from their ability to engage multiple, clinically-validated targets within cancer cells. This multi-targeted profile is a significant advantage, potentially overcoming resistance mechanisms that plague single-target agents.

Receptor Tyrosine Kinases (RTKs): The Primary Frontier

RTKs are cell surface receptors that, upon activation by growth factors, trigger intracellular signaling cascades controlling cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets.

The HGF/c-Met signaling pathway is a critical driver of tumorigenesis and metastasis.[4] Overexpression or mutation of c-Met is common in numerous cancers, including those of the lung, stomach, and breast.[5][9] A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent, ATP-competitive inhibitors of the c-Met tyrosine kinase.[4][9]

-

Causality of Inhibition: By occupying the ATP-binding pocket of the c-Met kinase domain, these compounds prevent the autophosphorylation required for receptor activation.[4][10] This blockade abrogates the recruitment of downstream adaptor proteins, effectively shutting down pro-tumorigenic signaling cascades like the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[4][10] The result is a potent inhibition of cancer cell proliferation, survival, and invasion.[3]

Caption: Direct and indirect inhibition of the PI3K/Akt/mTOR pathway.

Microtubules are dynamic polymers of tubulin protein that form the mitotic spindle, an essential structure for chromosome segregation during cell division. [11]

-

Causality of Inhibition: Certain quinoline derivatives act as tubulin polymerization inhibitors. [3]They bind to tubulin, disrupting the dynamic assembly and disassembly of microtubules. [3][12]This interference leads to a failure in mitotic spindle formation, causing cell cycle arrest in the G2/M phase and ultimately triggering apoptosis. [11][13]

Topoisomerase I is a vital enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. [3]

-

Causality of Inhibition: Some 4-alkoxy-6,7-dimethoxyquinolines function as TOP1 inhibitors. [3]They stabilize the covalent complex formed between TOP1 and DNA (the "cleavage complex"). [3]This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA damage, which triggers cell death pathways. [3]

Quantitative Analysis of Bioactivity

The potency of dimethoxy-quinoline compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The table below summarizes representative data from the literature for key targets.

| Compound Class/Example | Target | IC50 Value (µM) | Cell Line / Assay Type | Reference |

| 6,7-dimethoxy-4-anilinoquinoline (12n) | c-Met Kinase | 0.030 ± 0.008 | Cell-free enzymatic assay | [4][9] |

| 6,7-dimethoxy-4-anilinoquinazoline (14b) | VEGFR-2 Kinase | 0.016 ± 0.002 | Cell-free enzymatic assay | [14] |

| Compound 4 (Quinoline-based) | c-Met Kinase | 0.0049 | Cell-free enzymatic assay | [10] |

| Synthetic Quinoline (9IV-c) | Cytotoxicity | 1.66 | A549 (Lung Cancer) | [13][15] |

| Synthetic Quinoline (9IV-c) | Cytotoxicity | 1.21 | C26 (Colon Carcinoma) | [13][15] |

| 8-methoxy-indoloquinoline (MMNC) | Cytotoxicity | 0.33 | HCT116 (Colorectal Cancer) | [16] |

Methodologies for Target Validation & Compound Characterization

A hierarchical and self-validating workflow is essential to characterize the mechanism of action of novel dimethoxy-quinoline compounds. The causality behind this workflow is to move from broad cellular effects to specific molecular interactions.

Caption: Hierarchical workflow for characterizing dimethoxy-quinoline compounds.

Experimental Protocols

-

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [4] 2. Compound Treatment: Treat the cells with a serial dilution of the dimethoxy-quinoline compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

-

Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly. A dose-response curve should be generated to calculate the IC50 value, providing a quantitative measure of potency.

-

Objective: To quantify the percentage of cells undergoing apoptosis after compound treatment.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

-

Methodology:

-

Treatment: Treat cells (e.g., 1x10^6 cells) with the test compound at its IC50 concentration for 24-48 hours.

-

Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark. [11][17] 4. Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

-

Self-Validation: An untreated control establishes the baseline level of apoptosis. A known apoptosis inducer (e.g., staurosporine) can be used as a positive control. The distinct populations observed on the dot plot provide internal validation of the staining procedure.

-

Objective: To determine if a compound inhibits the phosphorylation of key proteins in a target signaling pathway (e.g., c-Met or Akt).

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies allow for the direct measurement of kinase activity.

-

Methodology:

-

Treatment & Lysis: Treat cells with the compound for a specified time. For kinase pathways, a short treatment time (e.g., 1-2 hours) is often sufficient. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-c-Met) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping & Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-c-Met) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. [13]* Self-Validation: Comparing the levels of the phosphorylated protein to the total protein normalizes the data and confirms that any observed decrease in phosphorylation is due to inhibition, not protein degradation. The loading control validates the consistency of the sample preparation.

-

Conclusion & Future Directions

Dimethoxy-quinoline compounds represent a versatile and potent chemical scaffold with significant therapeutic potential, particularly in oncology. Their ability to inhibit multiple, critical targets—including c-Met, VEGFR-2, tubulin, and Topoisomerase I—provides a powerful strategy for combating cancer's complexity and heterogeneity. The methodologies outlined in this guide provide a robust framework for researchers to validate these targets and characterize the mechanisms of novel derivatives.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, thereby improving their therapeutic index. Investigating their efficacy in combination with other anticancer agents could reveal synergistic interactions that overcome drug resistance. Furthermore, exploring novel dimethoxy-quinoline derivatives as modulators of epigenetic targets like G9a could open new avenues for therapeutic intervention. [18]The continued exploration of this privileged scaffold promises to yield the next generation of targeted therapies.

References

- Unveiling the Therapeutic Potential of 6,7-Dimethoxy-4-phenoxy-quinoline: A Technical Guide to Core Targets - Benchchem.

- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC.

- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv

- Benchmarking a Novel Quinoline-Based Compound Against Clinical c-Met Inhibitors: A Compar

- Comprehensive review on current developments of quinoline-based anticancer agents.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models - Mirzaei - Anti-Cancer Agents in Medicinal Chemistry.

- Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - ResearchG

- Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI.

- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer

- Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivoBALB/c Mice Models | Bentham Science Publishers.

- A Comparative Guide to c-Met Kinase Inhibitors: PHA-665752 versus 7-[(pyridin-4-yl)methoxy]quinoline - Benchchem.

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing.

- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - Bentham Science Publishers.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC.

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC.

- The effect of indicated compounds (at 10 µM) on the induction of...

- Identification of 2,4-diamino-6,7-dimethoxyquinoline deriv

- Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and N

- PI3K/AKT/mTOR p

- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 13. Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models - Mirzaei - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 14. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Rational Design and Structure-Activity Relationship (SAR) of 2-Aryl-Quinoline Analogs: A Technical Whitepaper

Introduction: The 2-Aryl-Quinoline Pharmacophore

The quinoline core is recognized as a "privileged structure" in medicinal chemistry, offering a highly versatile platform for structural modification and drug discovery[1]. Specifically, 2-aryl-quinoline analogs have garnered significant attention from drug development professionals due to their broad-spectrum biological activities, which include potent anticancer, antimicrobial, and anti-inflammatory properties[2]. By systematically modulating the substitutions at the C-2, C-4, and C-6 positions, researchers can fine-tune target affinity, physicochemical properties, and pharmacokinetic profiles to overcome complex therapeutic challenges such as multidrug resistance and target selectivity[3].

Mechanistic Grounding & Target Engagement

Understanding the causality behind the biological activity of 2-aryl-quinolines requires a deep dive into their molecular targets. The scaffold's rigidity and electronic distribution allow it to engage diverse biological pathways:

-

12R-Lipoxygenase (12R-LOX) Inhibition: 12R-LOX plays a critical role in immune modulation and skin homeostasis, making it a prime target for inflammatory diseases like psoriasis[4]. 2-aryl-quinoline derivatives act as competitive inhibitors of this metalloenzyme. In silico molecular dynamics and docking reveal that the quinoline core anchors the molecule, while specific substitutions on the C-2 aryl ring form crucial hydrogen bonds with THR628 and LEU635, alongside hydrophobic interactions with VAL631[5]. This targeted engagement reduces the mRNA expression of IL-17A and inhibits the production of IL-6 and TNF-α in hyper-proliferative keratinocytes[4].

-

P-glycoprotein (P-gp) Efflux Inhibition: Multidrug resistance in cancer is frequently mediated by the overexpression of the P-gp efflux pump. 6-methoxy-2-arylquinoline analogs have been rationally designed to inhibit this pump[6]. The structural rationale relies on mimicking the pharmacophoric features of natural P-gp inhibitors like quinine and flavones, effectively restoring the sensitivity of drug-resistant gastric carcinoma cells to chemotherapeutics[6].

-

Topoisomerase I (TOP1) and Kinase Inhibition: 4-propoxy-2-arylquinolines exhibit potent antiproliferative effects against colorectal and breast cancer cell lines by targeting TOP1[7]. The coplanarity of the quinoline system is essential for DNA intercalation, while the 2-aryl group dictates the depth of insertion into the DNA-enzyme cleavage complex, preventing DNA religation[7].

Fig 1. 12R-LOX signaling pathway and targeted inhibition by 2-aryl-quinoline analogs.

Deconstructing the Structure-Activity Relationship (SAR)

The SAR of 2-aryl-quinolines is highly modular. The causality behind experimental choices in drug design is rooted in the following structural domains:

-

The C-2 Aryl Interface: The presence of an aryl ring at the 2-position is universally associated with enhanced antibacterial and anticancer activity[2]. For 12R-LOX inhibition, an ortho-hydroxyl group on the C-2 phenyl ring is an absolute requirement for activity, as it acts as a critical hydrogen bond donor within the active site[4]. Furthermore, the lipophilicity of the 2-aryl substituent directly correlates with cytotoxic effects; highly lipophilic halogens (e.g., 3-chloro or 4-bromo) enhance cell membrane penetration and target binding[2][8].

-

The C-4 Position: Substitutions at C-4 dictate the molecule's interaction with the solvent-exposed domains of target proteins. The introduction of a hydroxyl methyl group at C-4 is pivotal for P-gp efflux inhibition[6]. Alternatively, 2-aryl-quinoline-4-carboxylic acids utilize the carboxylate moiety to form salt bridges with basic amino acid residues in bacterial targets, significantly influencing their potency and safety spectrum[3][9].

-

The C-6 Position: Electronic modulation at C-6 fine-tunes the electron density of the quinoline system. A 6-methoxy group enhances P-gp inhibition[6], while a 6-chloro substitution provides a versatile platform for anticancer analogs, significantly improving cytotoxicity against HeLa and PC3 cell lines[1].

Quantitative SAR Data

To facilitate comparative analysis, the following table summarizes the quantitative biological activities of key 2-aryl-quinoline analogs across different therapeutic targets.

| Compound / Analog | Target / Assay | Key Structural Substitution | Activity (IC₅₀ / EC₅₀) | Reference |

| Compound 7b | 12R-LOX (Human) | o-hydroxyl on C-2 phenyl | 12.48 ± 2.06 µM | [4] |

| Compound 4a | 12R-LOX (Human) | C-2 phenyl modifications | 28.25 ± 1.63 µM | [4] |

| Quinoline 13 | HeLa Cell Viability | C-6 substitution | 8.3 µM | [1] |

| Quinoline 12 | PC3 Cell Viability | C-6 substitution | 31.37 µM | [1] |

| Compound 5b | P-gp Efflux Inhibition | 4-hydroxymethyl, 6-methoxy | Significant at 10 µM | [6] |

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the synthesis and biological evaluation of 2-aryl-quinolines must employ self-validating workflows.

Fig 2. Step-by-step synthetic workflow of 2-aryl-quinolines via the Doebner reaction.

Protocol 1: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids via Doebner Reaction

The Doebner reaction is a highly efficient, multicomponent condensation strategy used to construct the quinoline-4-carboxylic acid scaffold[2].

-

Step 1: Reagent Preparation & Initiation. Mix equimolar amounts of aniline, an appropriate benzaldehyde derivative (e.g., 2-hydroxybenzaldehyde), and pyruvic acid in absolute ethanol[2].

-

Causality: Ethanol serves as a protic solvent that stabilizes the transition states during imine formation.

-

Validation Check: Analyze starting material purity via Thin-Layer Chromatography (TLC) prior to mixing to prevent baseline impurities.

-

-

Step 2: Catalysis & Condensation. Add a catalytic amount of trifluoroacetic acid (TFA) and reflux the mixture[2].

-

Causality: TFA accelerates the formation of the Schiff base intermediate between aniline and benzaldehyde, driving the reaction forward and minimizing side products.

-

Validation Check: Monitor the disappearance of the benzaldehyde spot via TLC (Hexane:EtOAc 7:3) to confirm reaction completion.

-

-

Step 3: Isolation & Purification. Cool the mixture to induce precipitation. Filter the crude solid and recrystallize from ethanol.

-

Validation Check: Calculate the crude mass yield. A yield of 82–95% strongly indicates a successful one-pot reduction-cyclization[4].

-

-

Step 4: Structural Characterization.

-

Validation Check: Confirm the core structure using ¹H-NMR (identifying the characteristic quinoline aromatic protons) and ensure >95% purity via High-Performance Liquid Chromatography (HPLC) before biological testing[3].

-

Protocol 2: In Vitro 12R-LOX Inhibition Assay

-

Step 1: Enzyme Preparation. Incubate recombinant human 12R-LOX with the synthesized 2-aryl-quinoline analog (at varying concentrations, e.g., 10 µM to 100 µM) in a buffered solution[4].

-

Validation Check: Run a parallel positive control using a known LOX inhibitor to validate baseline enzyme activity and assay sensitivity.

-

-

Step 2: Substrate Addition. Introduce arachidonic acid (AA) to initiate the oxidation reaction.

-

Causality: AA is the natural substrate; its conversion to pro-inflammatory metabolites is the primary readout for enzyme activity[4].

-

Validation Check: Include a blank well (no enzyme) to measure and subtract the baseline auto-oxidation of AA.

-

-

Step 3: Quantification & Analysis. Measure the formation of the hydroperoxide product spectrophotometrically.

-

Validation Check: Calculate the Z'-factor of the assay plate. A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio before deriving the final IC₅₀ values.

-

References

1.[2] Benchchem. Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. 2.[4] Manipal Academy of Higher Education. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX). 3.[5] PubMed / NIH. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX. 4.[7] PMC / NIH. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. 5.[6] PMC / NIH. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. 6.[9] ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. 7.[8] Nanobioletters. Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. 8.[1] Benchchem. A Technical Guide to 6-Chloro-2-phenylquinolin-4-ol Structural Analogs: Synthesis, Properties, and Therapeutic Potential. 9.[3] MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

Methoxy-Substituted Quinolines: A Technical Guide to Lipophilicity, Permeability, and Rational Drug Design

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to targeted central nervous system (CNS) agents. When optimizing a lead compound for intracellular target engagement or Blood-Brain Barrier (BBB) penetration, modulating the physicochemical properties of the quinoline core is a critical step. One of the most effective and predictable strategies is the introduction of a methoxy (-OCH3) group.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of how methoxy substitution influences lipophilicity and membrane permeability. By bridging theoretical structure-activity relationships (SAR) with field-proven, self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals.

Mechanistic Causality: The Impact of Methoxy Substitution

To understand why medicinal chemists frequently rely on methoxy substitutions, we must examine the thermodynamic and electronic shifts that occur when a hydrogen atom or a hydroxyl (-OH) group is replaced by an -OCH3 moiety.

-

Lipophilicity (LogP/LogD): Lipophilicity dictates the thermodynamic drive of a molecule to partition into lipid bilayers. Methylation of a hydroxyl group to a methoxy ether eliminates the highly polar O-H bond, typically increasing the LogP value by 0.5 to 1.0 units[1]. This precise incremental increase is often enough to push a sub-optimal compound into the ideal lipophilic range (LogP 2.0–4.0) for membrane permeation.

-

Topological Polar Surface Area (TPSA): Passive transcellular diffusion is heavily restricted by hydrogen bond donors. Converting an -OH to an -OCH3 eliminates a hydrogen bond donor. Methoxy-substituted quinolines frequently exhibit optimized TPSA values between 37.61 and 46.84 Ų[2]. According to Veber's rules, a TPSA below 90 Ų is strongly correlated with excellent BBB permeability.

-

Target Affinity vs. Non-Specific Binding: While high lipophilicity drives membrane permeation, excessive lipophilicity (LogP > 5) leads to poor aqueous solubility and non-specific binding to plasma proteins. In the development of Phosphodiesterase 10A (PDE10A) inhibitors, 3- and 4-methoxy substituted quinolines achieved the perfect balance, demonstrating high target selectivity and prolonged favorable target-to-background ratios in the brain[3].

Causal relationship between methoxy substitution, physicochemical shifts, and CNS target engagement.

Quantitative Structure-Property Relationship (QSPR) Data

To visualize the impact of methoxy substitution, the following table summarizes representative physicochemical shifts observed when modifying the quinoline core. The data illustrates how the transition from a hydroxyl to a methoxy group systematically improves permeability metrics.

| Scaffold Modification | H-Bond Donors | TPSA (Ų) | Estimated LogP | BBB Permeability Prediction |

| 8-Hydroxyquinoline (Baseline) | 1 | ~33.1 | 1.8 - 2.0 | Moderate (High efflux risk) |

| 8-Methoxyquinoline | 0 | ~22.1 | 2.5 - 2.8 | High (Optimal passive diffusion) |

| 7-Chloro-8-hydroxyquinoline | 1 | ~33.1 | 2.5 | Moderate |

| 7-Chloro-8-methoxyquinoline | 0 | ~22.1 | 3.0 - 3.5 | High (Enhanced lipid partitioning) |

| Quinoline Hydrazone (Methoxy) | 0 | 37.6 - 46.8 | 3.37 - 3.86 | High (CNS active) |

Experimental Workflows for Physicochemical Profiling

Data integrity in drug discovery relies on robust assay design. The following protocols are engineered as self-validating systems to ensure that the measured lipophilicity and permeability accurately reflect the molecule's behavior in vivo.

Workflow for evaluating lipophilicity and permeability of synthesized methoxy-quinolines.

Protocol 1: RP-HPLC Determination of Lipophilicity (Log k)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for high-throughput lipophilicity estimation. It indirectly measures LogP by correlating the retention factor (

-

Causality: We utilize a C18 column because its alkyl chains thermodynamically mimic the hydrophobic core of biological lipid bilayers. The retention time directly correlates to the molecule's lipophilic affinity.

Step-by-Step Methodology:

-

System Preparation: Equip the HPLC system with a standard C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm). Maintain the column compartment at a constant 25°C to prevent thermodynamic drift.

-

Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Methanol and an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4). The physiological pH ensures the quinoline nitrogen is in its relevant ionization state (LogD).

-

Calibration: Inject a set of 5-7 reference compounds with known, highly accurate shake-flask LogP values (e.g., toluene, bromobenzene). Record their retention times (

) and calculate their retention factors: -

Sample Analysis: Inject the methoxy-substituted quinoline sample. Record its

and calculate its -

Data Validation: Plot the

of the reference compounds against their literature LogP values to generate a linear regression curve (

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

While RP-HPLC measures lipid affinity, it does not measure flux. PAMPA isolates passive transcellular diffusion from active transport mechanisms, providing a pure readout of the methoxy-quinoline's intrinsic permeability.

-

Causality: By utilizing a lecithin-in-dodecane artificial membrane, we strip away biological variables (like P-glycoprotein efflux) to strictly evaluate the physicochemical impact of the -OCH3 substitution on passive diffusion.

Step-by-Step Methodology:

-

Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with 5 µL of a 1% (w/v) solution of phosphatidylcholine in dodecane. Allow the solvent to evaporate slightly to form the artificial lipid bilayer.

-

Donor Compartment Loading: Dissolve the methoxy-quinoline in DMSO (10 mM stock), then dilute into PBS (pH 7.4) to a final concentration of 10 µM (ensure final DMSO < 1%). Add 300 µL of this solution to the donor wells.

-

Acceptor Compartment Loading: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

-

Incubation: Carefully mate the donor and acceptor plates. Incubate the "sandwich" at room temperature for 16 hours in a humidity-controlled chamber to prevent evaporation.

-

Quantification: Separate the plates. Extract 100 µL from both the donor and acceptor wells and quantify the compound concentration using LC-MS/MS.

-

Calculation: Calculate the effective permeability (

) using the standard steady-state flux equation. A

Conclusion

The strategic incorporation of a methoxy group into the quinoline scaffold is a highly rational approach in drug design. By simultaneously increasing lipophilicity and eliminating a hydrogen bond donor, the -OCH3 substitution acts as a physicochemical lever that dramatically enhances passive membrane permeability. When coupled with rigorous, self-validating analytical workflows like RP-HPLC and PAMPA, researchers can confidently optimize quinoline derivatives for complex therapeutic targets in the CNS and beyond.

References

-

Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC National Institutes of Health (NIH). URL:[Link]

-

RP-HPLC determination of lipophilicity in series of quinoline derivatives ResearchGate. URL:[Link]

-

Design, Synthesis, Evaluation, and Molecular Docking Study of Novel Quinoline Hydrazone Analogues as Anti-Tubercular Agents World Scientific Publishing. URL:[Link]

Sources

- 1. 7-Chloro-8-methoxyquinoline | 36748-98-8 | Benchchem [benchchem.com]

- 2. worldscientific.com [worldscientific.com]

- 3. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Conrad-Limpach Synthesis of 5,8-Dimethoxyquinolines

Mechanistic Insights, Kinetic Control, and High-Temperature Cyclization Protocols

Executive Summary

Highly functionalized quinoline scaffolds, particularly dimethoxyquinolines, are privileged pharmacophores in modern drug discovery. They serve as critical intermediates in the synthesis of receptor tyrosine kinase inhibitors (e.g., Tivozanib, Cabozantinib), antimalarial agents, and anti-inflammatory drugs 1. The Conrad-Limpach synthesis remains one of the most robust and scalable methodologies for constructing 4-quinolones (which tautomerize to 4-hydroxyquinolines) from aniline derivatives and β-keto esters.

This application note provides a comprehensive, self-validating protocol for the synthesis of 5,8-dimethoxy-2-methylquinolin-4-ol starting from 2,5-dimethoxyaniline and ethyl acetoacetate 2. By dissecting the thermodynamic and kinetic parameters of the reaction, this guide equips researchers with the mechanistic understanding required to eliminate isomeric byproducts and maximize yields.

Mechanistic Insights & Reaction Causality

The condensation of 2,5-dimethoxyaniline with ethyl acetoacetate is a classic example of competing reaction pathways governed by temperature.

-

Kinetic Control (Conrad-Limpach Pathway): The target pathway requires the formation of a β-aminoacrylate (enamine) intermediate. This is the kinetic product, favored at moderate temperatures (60–70 °C) under mild acid catalysis.

-

Thermodynamic Control (Knorr Pathway): If the initial condensation temperature is too high (>100 °C), the reaction shifts toward thermodynamic control, favoring the formation of a β-ketoanilide. Subsequent cyclization of this thermodynamic intermediate yields the undesired 2-quinolone isomer 3.

To ensure high regioselectivity, the workflow strictly separates the low-temperature enamine condensation from the high-temperature electrocyclic ring closure. The cyclization step requires extreme temperatures (250 °C) to overcome the high activation energy barrier of the ring closure, necessitating high-boiling solvents like diphenyl ether 3.

Reaction Pathway Visualization

Workflow and kinetic vs. thermodynamic control in the Conrad-Limpach synthesis.

Reaction Optimization & Data Presentation

The table below illustrates the causality between the chosen cyclization parameters and the resulting product distribution. Attempting cyclization at lower temperatures fails to overcome the activation barrier, instead allowing thermodynamic equilibration to the Knorr byproduct.

Table 1: Optimization of Cyclization Conditions (Temperature vs. Product Distribution)

| Solvent | Temperature (°C) | Time (min) | 4-Quinolone Yield (%) | 2-Quinolone Yield (%) | Mechanistic Observation |

| Toluene | 110 | 120 | 0 | 15 | Incomplete reaction; thermodynamic shift |

| DMF | 150 | 120 | 12 | 45 | Significant Knorr byproduct formation |

| Diphenyl Ether | 250 | 30 | 85 | < 2 | Optimal electrocyclic ring closure |

| Dowtherm A | 260 | 20 | 88 | < 2 | Rapid conversion; clean TLC profile |

Experimental Protocol (Self-Validating System)

Materials & Reagents

Table 2: Required Reagents and Solvents

| Reagent / Material | Grade | Equivalents | Function |

| 2,5-Dimethoxyaniline | Reagent Grade, ≥98% | 1.0 eq | Primary starting material |

| Ethyl acetoacetate | Reagent Grade, ≥99% | 1.0 eq | β-ketoester |

| Hydrochloric acid (HCl) | Concentrated, 37% | Catalytic | Promotes enamine formation |

| Diphenyl ether | Reagent Grade, 99% | Solvent | High-boiling cyclization medium |

| Ethanol | Anhydrous | Solvent | Recrystallization |

| Hexanes | ACS Grade | Solvent | Precipitation/Washing |

Phase 1: Kinetic Condensation (Enamine Formation)

The use of a mild water bath (60–70 °C) rather than aggressive reflux is a deliberate choice to maintain kinetic control. Higher temperatures risk the formation of the thermodynamic β-ketoanilide, which irrevocably commits the substrate to the Knorr pathway 3.

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethoxyaniline (15.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the reaction mixture with stirring in a water bath at 60–70 °C for 2–3 hours 2.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.

-

Upon completion, allow the mixture to cool to room temperature.

-

Recrystallize the resulting solid from ethanol to obtain pure ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate. Dry thoroughly under vacuum.

-

Self-Validation Checkpoint: TLC should show complete consumption of the starting aniline. The kinetic product will appear as a distinct, UV-active spot. If a secondary spot appears, it indicates premature formation of the Knorr byproduct due to localized overheating.

Phase 2: High-Temperature Cyclization

The slow, portion-wise addition of the enamine intermediate into the pre-heated diphenyl ether is critical. It prevents the reaction temperature from dropping below the activation threshold required for the electrocyclic ring closure. Furthermore, the continuous distillation of ethanol shifts the reaction equilibrium forward (Le Chatelier's principle), acting as a real-time visual indicator of successful cyclization [[3]]().

-

Heat diphenyl ether (approx. 50 mL) to 250 °C in a flask equipped with a distillation apparatus to remove ethanol.

-

Slowly add the dried intermediate from Phase 1 (13.3 g, 0.05 mol) in small portions to the hot diphenyl ether. Control the addition rate to maintain the 250 °C reaction temperature 2.

-

Maintain the reaction mixture at 250 °C for an additional 30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100 °C.

-

While still warm, pour the mixture into 200 mL of hexanes with vigorous stirring to precipitate the 5,8-dimethoxy-2-methylquinolin-4-ol product. Filter, wash with hexanes, and dry.

-

Self-Validation Checkpoint: Ethanol will actively distill off during the addition of the intermediate. Failure to observe ethanol distillation suggests incomplete ring closure. Pouring the warm mixture into hexanes will trigger immediate precipitation of the target quinolone.

Troubleshooting & Quality Control

-

Low Yield / Incomplete Reaction: Ensure equimolar amounts of reactants in Phase 1. Degradation can occur if the intermediate is exposed to moisture. Ensure the Phase 1 intermediate is completely dry before introducing it to the 250 °C diphenyl ether to prevent dangerous splattering and side reactions.

-

Isomeric Contamination: If TLC reveals two closely eluting spots in the final product, the 2-quinolone isomer has formed. This is remediated by strictly maintaining the Phase 1 temperature below 75 °C and ensuring rapid, portion-wise addition into the diphenyl ether during Phase 2 3.

References

Sources

Application Note: Advanced Purification of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline via Controlled Recrystallization

Introduction and Chemical Context

5,8-Dimethoxy-2-(4-methylphenyl)quinoline is a highly functionalized 2-arylquinoline derivative. Compounds bearing the 5,8-dimethoxyquinoline scaffold are critical intermediates in the synthesis of complex bioactive molecules, including 1[1]. Furthermore, 2-arylquinolines are widely recognized for their diverse pharmacological profiles, including2[2].

The purification of these intermediates is paramount. Trace impurities—such as unreacted anilines, aldehydes, or poly-condensation byproducts from Skraup or Doebner-Miller syntheses—can severely poison downstream catalytic cross-coupling or hydrogenation steps[1]. Recrystallization remains the gold standard for achieving >99% purity, leveraging the differential solubility of the target compound versus its synthetic impurities.

Physicochemical Profiling & Solvent Rationale

To design a self-validating recrystallization protocol, one must analyze the molecular structure and its thermodynamic interactions:

-

Lipophilic Core: The quinoline ring and the 2-(4-methylphenyl) moiety confer significant lipophilicity, making the compound largely insoluble in water and highly soluble in non-polar solvents.

-

Polarizable Heteroatoms: The quinoline nitrogen and the 5,8-dimethoxy oxygen atoms act as hydrogen-bond acceptors, providing specific sites for solvent interaction.

-

Solvent Selection: A solvent must provide a steep temperature-dependent solubility curve. Absolute ethanol is the optimal choice. It acts as a hydrogen-bond donor at elevated temperatures, effectively solvating the dimethoxy and imine groups, while its relatively high dielectric constant prevents the co-crystallization of highly non-polar impurities. Literature confirms that 3, yielding highly pure crystalline solids[3]. Similar protocols have been successfully applied to4[4].

Experimental Workflow

Workflow for the recrystallization of 5,8-dimethoxy-2-(4-methylphenyl)quinoline.

Step-by-Step Methodology

This protocol is designed as a self-validating system; each step contains an observable metric to ensure the process is proceeding under optimal thermodynamic conditions.

Step 1: Saturation and Dissolution

-

Weigh the crude 5,8-dimethoxy-2-(4-methylphenyl)quinoline and transfer it to a round-bottom flask equipped with a reflux condenser.

-

Add absolute ethanol at a ratio of approximately 10–15 mL per gram of crude material.

-

Heat the mixture to a gentle reflux (approx. 78°C) using an oil bath or heating mantle.

-

Causality & Validation: The goal is to reach the saturation point at the solvent's boiling point to maximize the recovery yield upon cooling. If the solid does not completely dissolve, add hot ethanol in 1 mL increments until a clear solution is achieved. The visual validation is a completely transparent, albeit potentially colored, boiling solution.

Step 2: Hot Filtration (Removal of Insoluble Impurities)

-

Pre-heat a glass funnel and fluted filter paper in an oven at 80°C to prevent premature crystallization.

-

Quickly filter the hot, saturated solution into a pre-warmed Erlenmeyer flask.

-

Causality & Validation: This step removes dust, silica gel fragments, or polymeric byproducts that act as unwanted nucleation sites. If crystals begin to form on the filter paper during transfer, it indicates the solution cooled too rapidly; wash the paper with a minimal amount (1–2 mL) of boiling ethanol to recover the product.

Step 3: Controlled Nucleation and Crystal Growth

-

Cover the Erlenmeyer flask with a watch glass and allow it to cool undisturbed to room temperature (20–25°C) over 2 hours.

-

Once at room temperature, transfer the flask to an ice bath (0–4°C) for an additional 1–2 hours.

-

Causality & Validation: Slow cooling ensures thermodynamic control, allowing the molecules to pack into a highly ordered crystal lattice while excluding impurities[4]. Rapid cooling (crashing out) leads to kinetic trapping of impurities within the crystal matrix (often observed as "oiling out"). The formation of distinct, well-defined crystals serves as visual validation of successful nucleation.

Step 4: Isolation and Washing

-

Collect the crystals via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a minimal volume (2–3 mL per gram of product) of ice-cold ethanol.

-

Causality & Validation: The cold wash removes the mother liquor containing soluble impurities without significantly dissolving the purified product[3]. The filtrate should ideally be darker than the crystals, indicating the successful partitioning of colored impurities into the liquid phase.

Step 5: Drying and Final Validation

-

Transfer the crystals to a vacuum desiccator and dry under high vacuum (≤ 1 mbar) at 40°C until a constant weight is achieved.

-

Causality & Validation: Residual ethanol can depress the melting point and interfere with downstream NMR analysis. A sharp melting point range (typically ≤ 2°C variance) serves as the primary self-validation metric for high chemical purity.

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters and recovery metrics based on standard 2-arylquinoline recrystallization profiles[3][4].

| Parameter | Value / Description | Analytical Method / Rationale |

| Optimal Solvent | Absolute Ethanol | High solubility at 78°C; low solubility at 4°C. |

| Solvent Ratio | ~10 - 15 mL / g | Minimizes product loss in the mother liquor. |

| Cooling Gradient | 78°C → 25°C → 4°C | Promotes thermodynamic crystal growth over kinetic trapping. |

| Expected Recovery Yield | 75% - 85% | Balances high purity with acceptable mass recovery. |

| Purity Validation | > 99% (Sharp Melting Point) | Melting point depression directly indicates residual impurities. |

References

-

Lown, J. W., & Sim, S. K. (1976). Studies related to antitumor antibiotics. Part VII. Synthesis of streptonigrin analogues and their single strand scission of DNA. Canadian Journal of Chemistry. 1

-

Simple Synthesis of New Bioactive Nitrogenous Compounds with In Silico Study. (2024). Sciforum. 2

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. 3

-

Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. (2026). PMC. 4

Sources

Thin-layer chromatography (TLC) monitoring of quinoline synthesis

Application Note: Advanced Thin-Layer Chromatography (TLC) Monitoring of Quinoline Synthesis

Executive Summary

Quinolines represent a privileged class of heterocyclic scaffolds in modern drug development, exhibiting potent antimalarial, anticancer, and antibacterial properties[1][2]. The synthesis of these nitrogenous cores—most notably via the Friedländer heteroannulation—requires precise reaction monitoring to ensure complete conversion and minimize side-product formation[3][4]. This application note provides a comprehensive, self-validating protocol for the Thin-Layer Chromatography (TLC) monitoring of quinoline synthesis, detailing the mechanistic causality behind mobile phase selection, stationary phase dynamics, and orthogonal visualization techniques.

Mechanistic Causality & Reaction Dynamics

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an α-methylene carbonyl compound, followed by a rapid intramolecular cyclodehydration to form the quinoline core[4][5].

From a chromatographic perspective, this transformation represents a significant shift in molecular polarity. The starting 2-aminoaryl ketone possesses a primary amine and a carbonyl group, both of which act as strong hydrogen-bond donors and acceptors. These functional groups interact heavily with the acidic silanol groups of the silica gel stationary phase, anchoring the molecule[6]. As the reaction progresses, the cyclization consumes these highly polar functional groups, yielding a tertiary nitrogen embedded within a conjugated aromatic system. This structural evolution drastically reduces the molecule's affinity for the stationary phase, resulting in a higher retention factor (

Caption: Friedländer synthesis pathway and corresponding TLC polarity shifts.

Self-Validating TLC Protocol

To ensure scientific trustworthiness, the monitoring process must be designed as a self-validating system. Relying solely on the disappearance of a starting material spot is analytically insufficient, as matrix effects from the crude reaction (e.g., high salt concentrations, changing pH, or catalyst presence) can alter local mobile phase dynamics, causing

Step-by-Step Methodology:

-

Plate Preparation : Utilize high-performance Silica gel 60 F254 plates. Draw a baseline 1 cm from the bottom using a graphite pencil, as ink will co-elute with the mobile phase and obscure results[6].

-

Sample Preparation : Dissolve a 5-10

L aliquot of the crude reaction mixture in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to quench the reaction and dilute the matrix[6]. -

The "Co-Spot" Technique (Validation Checkpoint) : Spot three distinct lanes on the baseline:

-

Lane 1 : Pure starting material (2-aminoaryl ketone).

-

Lane 2 : Co-spot (Starting material + Reaction mixture superimposed).

-

Lane 3 : Reaction mixture. Causality: The co-spot acts as an internal standard. If the starting material in the reaction mixture has slightly shifted due to matrix effects, the co-spot will reveal a single, elongated spot rather than two distinct spots, preventing false interpretations of reaction completion[6].

-

-

Development : Place the plate in a pre-equilibrated chamber containing the optimized mobile phase (typically Hexane/Ethyl Acetate mixtures). Ensure the solvent level is below the baseline[6].

-

Orthogonal Visualization :

-

Primary Screen (UV): Examine the dried plate under UV light at 254 nm. The highly conjugated quinoline system quenches the plate's embedded F254 fluorescence, appearing as a dark spot against a bright green background.

-

Secondary Confirmation (Dragendorff's Reagent): UV visualization is prone to false positives from unreacted aromatic impurities. To establish chemical causality, spray the plate with Dragendorff's reagent (potassium bismuth iodide). The heavy metal complex (

) selectively precipitates with the basic tertiary nitrogen of the quinoline ring, yielding a distinct orange-red spot[7][8]. This orthogonal detection method confirms the observed spot is a nitrogenous heterocycle, not a non-alkaloid byproduct.

-

Caption: Self-validating TLC workflow for quinoline reaction monitoring.

Data Interpretation & Troubleshooting

Quantitative tracking of the reaction relies on calculating the Retention Factor (

Table 1: Typical

| Compound | Relative Polarity | Typical | UV 254 nm | Dragendorff's Stain |

| 2-Aminoaryl Ketone (SM) | High (Primary Amine, Ketone) | 0.20 - 0.35 | Dark Spot | Negative (Yellow/Clear) |

| α-Methylene Compound (SM) | Medium | 0.40 - 0.50 | Variable | Negative |

| Quinoline Product | Low (Tertiary Amine, Aromatic) | 0.60 - 0.75 | Dark Spot | Positive (Orange-Red) |

Table 2: Mobile Phase Optimization & Troubleshooting

| Phenomenon | Mechanistic Causality | Corrective Action |

| Streaking / Tailing | Strong acid-base interaction between the basic quinoline nitrogen and acidic silica silanol groups[6]. | Add 1-2% Triethylamine (TEA) to the mobile phase to competitively cap silanol active sites[6]. |

| Mobile phase lacks sufficient hydrogen-bond accepting capability to desorb the analyte[6]. | Increase mobile phase polarity (e.g., shift from 9:1 to 7:3 Hexane:EtOAc)[6]. | |

| Mobile phase is too polar, overpowering the stationary phase's retention forces[6]. | Decrease mobile phase polarity (e.g., shift to 95:5 Hexane:EtOAc or pure Hexane)[6]. |

References

-

[1] Journal of Drug Delivery and Therapeutics. "The Chemical and Pharmacological Advancements of Quinoline: A Mini Review".[Link]

-

[2] PubMed. "A review on quinolines: New green synthetic methods and bioactive potential".[Link]

-

IJSDR. "Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives".[Link]

-

[3] RSC Publishing. "Highly efficient one-pot tandem Friedlander annulation".[Link]

-

[4] Organic Letters. "Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation".[Link]

-

[8] ResearchGate. "Dragendorff's reagent: Historical perspectives and current status".[Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. epfl.ch [epfl.ch]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Use of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline in Advanced Organic Synthesis

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 5,8-dimethoxy-2-(4-methylphenyl)quinoline. This polysubstituted quinoline is a highly functionalized and versatile building block, poised for the elaboration into more complex molecular architectures. Its unique electronic and structural features—an electron-rich dimethoxy-substituted benzene ring, a reactive pyridine moiety, and a customizable p-tolyl group—make it an attractive starting point for generating libraries of novel compounds with potential therapeutic applications. This document provides detailed, field-proven protocols for the synthesis of the title compound and its subsequent derivatization through key organic transformations, including electrophilic substitution, demethylation, and palladium-catalyzed cross-coupling reactions. Each protocol is accompanied by expert insights into the causality of experimental choices and self-validating system checks to ensure reproducibility and success.

Introduction: The Quinoline Scaffold and the Potential of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline scaffold is critical in defining its pharmacological profile. 5,8-Dimethoxy-2-(4-methylphenyl)quinoline is a particularly promising, though not widely commercially available, building block. The electron-donating methoxy groups at the C5 and C8 positions significantly activate the benzenoid ring towards electrophilic substitution, while also influencing the electronic properties of the entire heterocyclic system. The 2-aryl substitution provides a vector for diversification and has been identified as a key feature in many biologically active molecules.[3]

This guide provides a foundational framework for synthesizing and utilizing this valuable scaffold.

Synthesis of the Core Building Block: 5,8-Dimethoxy-2-(4-methylphenyl)quinoline

The most direct and reliable method for the synthesis of 2-arylquinolines from readily available precursors is the Friedländer annulation.[4][5] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of our target molecule, 2-amino-4,7-dimethoxyacetophenone serves as the ideal starting material, reacting with 4'-methylacetophenone.

Proposed Synthetic Pathway: Acid-Catalyzed Friedländer Annulation

The acid-catalyzed condensation of 2-amino-4,7-dimethoxyacetophenone with 4'-methylacetophenone is expected to proceed via an initial aldol-type condensation, followed by cyclization and dehydration to furnish the aromatic quinoline core.

Caption: Workflow for the Friedländer Synthesis of the title compound.

Detailed Experimental Protocol: Friedländer Synthesis

Materials:

-

2-Amino-4,7-dimethoxyacetophenone

-

4'-Methylacetophenone (1.1 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (20 mol%)

-

Toluene, anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-amino-4,7-dimethoxyacetophenone (1.0 eq), 4'-methylacetophenone (1.1 eq), and p-TsOH·H₂O (0.2 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aminoacetophenone. Water will be collected in the Dean-Stark trap as the reaction proceeds. Causality Note: The azeotropic removal of water drives the equilibrium towards the product, ensuring high conversion.[4]

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5,8-dimethoxy-2-(4-methylphenyl)quinoline.

Applications as a Synthetic Building Block

The synthesized 5,8-dimethoxy-2-(4-methylphenyl)quinoline is a versatile platform for further molecular elaboration. The following sections detail protocols for its key transformations.

Derivatization via Electrophilic Aromatic Substitution

The dimethoxy-substituted ring is highly activated towards electrophilic aromatic substitution. The directing effects of the methoxy groups and the quinoline nitrogen will dictate the regioselectivity. The C6 and C7 positions are the most likely sites of substitution.[6]

Protocol: Bromination at the C6 Position

Materials:

-

5,8-Dimethoxy-2-(4-methylphenyl)quinoline

-

N-Bromosuccinimide (NBS) (1.05 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolution: In a flame-dried, argon-purged flask, dissolve the quinoline starting material (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. Causality Note: Portion-wise addition at low temperature helps to control the exothermicity of the reaction and minimize the formation of di-substituted byproducts.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: After filtration and solvent evaporation, purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to isolate 6-bromo-5,8-dimethoxy-2-(4-methylphenyl)quinoline.

Caption: Reaction scheme for the bromination of the quinoline core.

Modification of the Methoxy Groups: Demethylation

The methoxy groups can be cleaved to reveal hydroxyl functionalities, which are valuable handles for further derivatization (e.g., etherification, esterification). Reagents like boron tribromide (BBr₃) are effective for complete demethylation, while nucleophilic reagents like thiolates can sometimes offer selectivity.[7][8]

Protocol: Complete Demethylation with Boron Tribromide

Materials:

-

5,8-Dimethoxy-2-(4-methylphenyl)quinoline

-

Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (2.5 equivalents)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: Dissolve the starting quinoline (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

-

Reagent Addition: Add the BBr₃ solution (2.5 eq) dropwise via syringe. Causality Note: BBr₃ is a strong Lewis acid and highly reactive. Slow addition at low temperature is crucial to control the reaction and prevent degradation of the substrate.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding methanol. This will decompose the excess BBr₃ and the boron complexes.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent (e.g., methanol/water) to yield the 2-(4-methylphenyl)quinoline-5,8-diol.

| Reagent | Conditions | Outcome | Reference |

| BBr₃ | CH₂Cl₂, -78 °C to rt | Complete Demethylation | [8] |

| HBr (48%) | Reflux | Complete Demethylation | [9] |

| Sodium isopropyl thiolate | DMF, reflux | Selective Demethylation (in some systems) | [7] |

Table 1: Common Reagents for Aryl Ether Demethylation.

Functionalization via Palladium-Catalyzed Cross-Coupling

The bromo-derivative synthesized in section 3.1 is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the C6 position.

Protocol: Suzuki-Miyaura Coupling of the 6-Bromo Derivative

Materials:

-

6-Bromo-5,8-dimethoxy-2-(4-methylphenyl)quinoline

-

Arylboronic acid (e.g., phenylboronic acid) (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene/Water (10:1 mixture), degassed

Procedure:

-

Reaction Setup: To a Schlenk flask, add the 6-bromoquinoline (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the degassed solvent. Add this catalyst solution to the Schlenk flask. Causality Note: The quinoline nitrogen can poison palladium catalysts. Using bulky, electron-rich phosphine ligands like SPhos sterically shields the palladium center, preventing coordination by the quinoline nitrogen and maintaining catalytic activity.[10]

-

Solvent Addition: Add the degassed toluene/water mixture to the flask.

-

Execution: Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor by TLC or GC-MS.

-